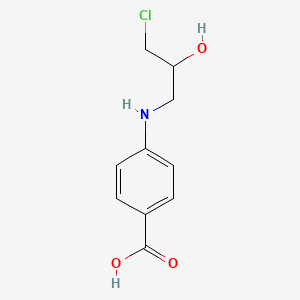

4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(3-chloro-2-hydroxypropyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c11-5-9(13)6-12-8-3-1-7(2-4-8)10(14)15/h1-4,9,12-13H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNZZVPNMSOJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389153 | |

| Record name | 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39083-58-4 | |

| Record name | 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthesis pathway for 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just a theoretical procedure, but also to impart practical, field-proven insights into the reaction mechanism, experimental execution, and characterization of the target compound.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a pharmacologically relevant p-aminobenzoic acid (PABA) scaffold and a reactive 3-chloro-2-hydroxypropyl group. This unique combination makes it a valuable intermediate for the synthesis of various derivatives with potential therapeutic applications or for the development of advanced polymers and materials.

The most direct and industrially scalable approach to the synthesis of this target molecule is the nucleophilic addition of 4-aminobenzoic acid to epichlorohydrin. This reaction leverages the high reactivity of the strained epoxide ring in epichlorohydrin towards the nucleophilic amino group of PABA.

This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, discuss potential side reactions, and outline methods for the purification and characterization of the final product.

The Core Synthesis Pathway: Reaction of 4-Aminobenzoic Acid with Epichlorohydrin

The fundamental transformation in the synthesis of this compound is the ring-opening of epichlorohydrin by the primary aromatic amine of 4-aminobenzoic acid.

Mechanistic Insights

The reaction proceeds via a nucleophilic substitution mechanism, specifically an SN2-type attack of the nitrogen atom of the amino group on one of the carbon atoms of the epoxide ring in epichlorohydrin. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted, terminal carbon of the epoxide.[1]

The reaction can be influenced by the solvent and the pH of the reaction medium. In neutral or slightly basic conditions, the free amine acts as the nucleophile. The reaction can exhibit an induction period, which is thought to be due to the catalytic effect of the hydrochloric acid that is slowly formed as a byproduct of minor side reactions or from the reaction of the product with unreacted amine.[2] This in situ generated acid can protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack.

dot graph Synthesis_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

PABA [label="4-Aminobenzoic Acid"]; Epichlorohydrin [label="Epichlorohydrin"]; TransitionState [label="Transition State", shape=ellipse, color="#EA4335"]; Product [label="this compound"];

PABA -> TransitionState [label="Nucleophilic Attack"]; Epichlorohydrin -> TransitionState; TransitionState -> Product [label="Ring Opening"]; } caption: "Mechanism: Nucleophilic attack of 4-aminobenzoic acid on epichlorohydrin."

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure a high yield and purity of the final product.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | >99% |

| Epichlorohydrin | C₃H₅ClO | 92.52 | >99% |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous |

| Deionized Water | H₂O | 18.02 | - |

| Hydrochloric Acid | HCl | 36.46 | 1 M |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 13.71 g (0.1 mol) of 4-aminobenzoic acid in 100 mL of ethanol. Stir the mixture at room temperature until the solid is completely dissolved.

-

Addition of Epichlorohydrin: Slowly add 9.25 g (0.1 mol) of epichlorohydrin dropwise to the stirred solution over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained between 25-30°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Slowly add 50 mL of deionized water to the mixture with stirring.

-

Neutralization and Isolation: Carefully neutralize the mixture by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7. The product will precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of 25 mL of cold deionized water to remove any inorganic salts.

-

Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

dot graph Experimental_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

subgraph "Reaction" { node [fillcolor="#FFFFFF"]; Dissolve [label="Dissolve 4-Aminobenzoic Acid\nin Ethanol"]; Add_Epi [label="Add Epichlorohydrin\n(25-30°C)"]; Reflux [label="Reflux for 4-6 hours"]; }

subgraph "Work-up and Purification" { node [fillcolor="#FFFFFF"]; Cool [label="Cool to Room Temperature"]; Add_H2O [label="Add Deionized Water"]; Neutralize [label="Neutralize with NaHCO₃"]; Filter [label="Vacuum Filtration"]; Wash [label="Wash with Cold Water"]; Dry [label="Dry in Vacuum Oven"]; }

Dissolve -> Add_Epi; Add_Epi -> Reflux; Reflux -> Cool; Cool -> Add_H2O; Add_H2O -> Neutralize; Neutralize -> Filter; Filter -> Wash; Wash -> Dry; } caption: "General experimental workflow for the synthesis."

Purification and Characterization

Purification by Recrystallization

For obtaining a highly pure product, recrystallization is recommended.

-

Dissolve the crude product in a minimal amount of hot methanol.

-

Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

-

Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold methanol/water (1:1), and dry under vacuum.[3]

Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid moiety, as well as signals for the protons of the 3-chloro-2-hydroxypropyl group. The chemical shifts and coupling patterns will be indicative of the final structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and C-Cl stretch.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information. The expected molecular weight is 229.66 g/mol .

Potential Side Reactions and Troubleshooting

The primary potential side reaction is the reaction of the newly formed secondary amine with another molecule of epichlorohydrin, leading to the formation of a bis-alkylated product. To minimize this, it is crucial to control the stoichiometry of the reactants, using a 1:1 molar ratio or a slight excess of 4-aminobenzoic acid.

Another possible side reaction is the hydrolysis of epichlorohydrin to 3-chloro-1,2-propanediol, especially if excess water is present in the reaction mixture. Using anhydrous ethanol as the solvent helps to mitigate this.

If the reaction does not proceed to completion, as indicated by TLC, the reflux time can be extended. If the product is difficult to crystallize, seeding with a small crystal or scratching the inside of the flask can induce crystallization.

Conclusion

The synthesis of this compound via the nucleophilic ring-opening of epichlorohydrin with 4-aminobenzoic acid is a robust and efficient method. This guide provides a comprehensive framework for its successful synthesis, purification, and characterization. The detailed protocol and mechanistic insights are intended to empower researchers and scientists in their drug discovery and materials science endeavors.

References

-

Aniline, and Pennington. "Reaction of Aromatic Amines with Epihalohydrins." Proceedings of the Iowa Academy of Science 71.1 (1964): 170-175. [Link]

- WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google P

-

NIST Mass Spectrometry Data Center. [Link]

- Sigma-Aldrich.

-

PubChem. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. [Link]

-

ResearchGate. [Link]

-

MDPI. [Link]

-

NIH - National Center for Biotechnology Information. [Link]

-

MeitY OLabs. "Purification of Benzoic Acid by Crystallization." YouTube, 2 Feb. 2015, [Link].

-

Ring-opening reaction of epoxides with various aromatic amines a - ResearchGate. [Link]

Sources

- 1. 4-Chlorosalicylic acid | C7H5ClO3 | CID 78782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]

Biological activity of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid

An In-Depth Technical Guide to the Biological Activity of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid

Authored by: A Senior Application Scientist

Foreword

The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with therapeutic potential. Within this landscape, benzoic acid and its derivatives have historically served as a fertile ground for the development of a wide array of therapeutic agents. Their structural versatility allows for a multitude of substitutions, giving rise to a diverse range of pharmacological activities. This guide focuses on a specific, yet under-explored molecule: This compound . While direct biological data for this compound is scarce in publicly available literature, its structural motifs—a para-substituted aminobenzoic acid core and a substituted propylamino side chain—suggest a strong potential for significant biological activity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. By drawing parallels with structurally related compounds, we will hypothesize its likely biological activities and provide a robust framework of experimental protocols to systematically investigate these possibilities. Our approach is grounded in scientific integrity, providing not just the "how" but the "why" behind each experimental design, ensuring a self-validating and rigorous scientific investigation.

Structural Rationale and Hypothesized Biological Activities

The chemical structure of this compound combines several key pharmacophores that are present in known bioactive molecules. The 4-aminobenzoic acid (PABA) backbone is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological effects.[1][2] The addition of a 3-chloro-2-hydroxy-propylamino side chain introduces functional groups that can significantly influence the molecule's interaction with biological targets.

Based on the activities of structurally analogous compounds, we can postulate three primary areas of potential biological activity for this compound:

-

Anti-inflammatory Activity: The presence of a hydroxyl group and an amino linkage to a benzoic acid core is reminiscent of structures like 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, which has demonstrated potent anti-inflammatory properties.[3] Derivatives of p-hydroxybenzoic acid are also known for their anti-inflammatory effects.[4]

-

Antimicrobial Activity: The PABA core is a known precursor in the folate synthesis pathway of many microorganisms, and its derivatives have been explored as antimicrobial agents.[1] The chloro and hydroxyl substitutions on the side chain could enhance its interaction with microbial targets.

-

Anticancer Activity: Substituted benzoic acid derivatives, including those with chloro and amino groups, have been investigated as potential anticancer agents. For instance, 4-amino-3-chloro benzoate ester derivatives have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5]

This guide will now delve into the detailed experimental workflows to validate these hypotheses.

Proposed Experimental Investigation of Biological Activities

Assessment of Anti-inflammatory Potential

The initial investigation into the anti-inflammatory properties of this compound should focus on its ability to modulate key inflammatory pathways in vitro.

Experimental Workflow for Anti-inflammatory Activity Screening

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

Detailed Protocols

Protocol 2.1.1: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Quantification: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to determine the concentration of nitrite.

Causality behind Experimental Choices: The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple, rapid, and cost-effective method to quantify NO production, making it an excellent primary screening tool.

Protocol 2.1.2: Pro-inflammatory Cytokine Quantification (ELISA)

-

Cell Culture and Treatment: Follow steps 1-3 from Protocol 2.1.1.

-

Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) according to the manufacturer's instructions.

-

Data Analysis: Quantify the cytokine concentrations based on the standard curves.

Causality behind Experimental Choices: TNF-α, IL-6, and IL-1β are key pro-inflammatory cytokines that orchestrate the inflammatory response. Quantifying their levels provides a more detailed picture of the compound's anti-inflammatory mechanism.

Evaluation of Antimicrobial Activity

To assess the antimicrobial potential, a panel of clinically relevant bacterial and fungal strains should be tested.

Experimental Workflow for Antimicrobial Activity Screening

Caption: Workflow for determining antimicrobial susceptibility.

Detailed Protocols

Protocol 2.2.1: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 105 CFU/mL in the appropriate broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism. It is the gold standard for susceptibility testing.

Investigation of Anticancer Properties

The potential cytotoxic effects of this compound should be evaluated against a panel of human cancer cell lines.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for in vitro evaluation of anticancer activity.

Detailed Protocols

Protocol 2.3.1: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2, HCT-116) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Causality behind Experimental Choices: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a widely used and reliable method for determining the cytotoxic potential of a compound.

Protocol 2.3.2: Apoptosis Analysis by Annexin V/PI Staining

-

Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 hours.

-

Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality behind Experimental Choices: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. This assay provides a quantitative measure of apoptosis induction.

Potential Mechanisms of Action and Signaling Pathways

Based on the hypothesized biological activities, we can propose potential molecular targets and signaling pathways that may be modulated by this compound.

Anti-inflammatory Signaling Pathways

A likely mechanism of anti-inflammatory action would involve the inhibition of pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways.[3]

Caption: Hypothesized anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

Anticancer Signaling Pathway

Given the structural similarity to EGFR inhibitors, a potential anticancer mechanism could involve the modulation of the EGFR signaling pathway, leading to apoptosis.[5]

Caption: Hypothesized anticancer mechanism via inhibition of the EGFR signaling pathway.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity

| Concentration (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) | Cell Viability (%) |

|---|---|---|---|---|

| 0.1 | ||||

| 1 | ||||

| 10 |

| 100 | | | | |

Table 2: Antimicrobial Activity (MIC in µg/mL)

| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans |

|---|---|---|---|---|

| This compound |

| Positive Control | | | | |

Table 3: In Vitro Anticancer Activity (IC50 in µM)

| Compound | A549 | HepG2 | HCT-116 | Normal Cell Line |

|---|---|---|---|---|

| This compound |

| Positive Control | | | | |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial biological evaluation of this compound. The proposed experiments are designed to systematically investigate its potential anti-inflammatory, antimicrobial, and anticancer activities. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in relevant animal models and detailed mechanism of action studies to identify specific molecular targets. The structural simplicity and potential for diverse biological activities make this compound a compelling candidate for further drug discovery and development efforts.

References

-

The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation. [Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

3-(3-Amino-2-hydroxyphenyl)benzoic acid. PubChem. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. [Link]

- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. ResearchGate. [Link]

- An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine.

-

OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. [Link]

- Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro studies of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid

An In-Depth Technical Guide to the In Vitro Evaluation of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid

Authored by a Senior Application Scientist

Preamble: Unveiling the Pharmacological Potential of a Novel Benzoic Acid Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide focuses on a systematic in vitro approach to characterizing This compound , a compound of interest due to its structural motifs. The presence of a benzoic acid core, coupled with a 3-chloro-2-hydroxy-propylamino side chain, suggests a potential interaction with biological systems, particularly those involving adrenergic signaling pathways. The 2-hydroxy-propylamino feature is a classic pharmacophore found in many beta-adrenergic receptor antagonists (β-blockers). Therefore, a logical and scientifically rigorous investigation into its biological activity is warranted.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a strategic, multi-tiered in vitro evaluation process, designed to elucidate the compound's cytotoxic profile, receptor binding affinity, functional activity, and potential for off-target cardiac liability. The methodologies described herein are grounded in established principles of pharmacology and toxicology, ensuring a robust and reproducible assessment.

Part 1: Foundational Assessment - Cytotoxicity and Therapeutic Index

Before delving into specific pharmacological targets, it is crucial to establish the compound's general cytotoxicity profile. This initial screening determines the concentration range at which the compound can be safely studied without inducing non-specific cell death, thereby defining its preliminary therapeutic window. We will employ two distinct, yet complementary, assays to assess cell viability and membrane integrity.

MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of metabolically active cells.[2]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a suitable cell line (e.g., HEK293, HepG2, or a relevant cardiac cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be broad (e.g., 0.1 µM to 1000 µM) to capture the full dose-response curve.

-

Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Incubate for 24, 48, and 72 hours.

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of untreated control cells and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[3] A loss of cell membrane integrity results in the release of this stable enzyme.[3] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[3]

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each supernatant sample in a new 96-well plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).[4][5]

Data Presentation: Cytotoxicity Profile

| Assay | Cell Line | Incubation Time (h) | IC₅₀ (µM) [Hypothetical] |

| MTT | HEK293 | 24 | >1000 |

| MTT | HEK293 | 48 | 850 |

| MTT | HEK293 | 72 | 620 |

| LDH | HEK293 | 24 | >1000 |

| LDH | HEK293 | 48 | 950 |

| LDH | HEK293 | 72 | 780 |

Visualization: Cytotoxicity Assessment Workflow

Caption: Workflow for assessing cytotoxicity via MTT and LDH assays.

Part 2: Target Engagement - Beta-Adrenergic Receptor Binding

The structural similarity of this compound to known β-blockers necessitates an investigation into its binding affinity for β-adrenergic receptors. Radioligand binding assays are the gold standard for quantifying receptor densities and ligand affinities.[6] We will perform competitive binding assays to determine the compound's affinity for β1 and β2 adrenergic receptors.

Radioligand Competitive Binding Assay

This assay measures the ability of the test compound to compete with a known high-affinity radiolabeled ligand for binding to the receptor. A reduction in the amount of bound radioligand indicates that the test compound is binding to the receptor.[7]

Experimental Protocol: β-Adrenergic Receptor Binding

-

Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines expressing high levels of β1-adrenergic receptors (e.g., turkey erythrocytes) and β2-adrenergic receptors (e.g., rat erythrocytes or transfected cell lines).[7]

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol, a non-selective β-antagonist), and varying concentrations of this compound.[7]

-

Incubation: Incubate the mixture at room temperature for 1 hour to allow the binding to reach equilibrium.[7]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) under vacuum to separate the membrane-bound radioligand from the unbound radioligand.[7]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity

| Receptor Subtype | Radioligand | Test Compound Ki (nM) [Hypothetical] |

| β1-Adrenergic | [³H]-Dihydroalprenolol | 150 |

| β2-Adrenergic | [³H]-Dihydroalprenolol | 800 |

Part 3: Functional Characterization - Adenylyl Cyclase Activity

Binding to a receptor does not necessarily translate to a functional effect. Therefore, it is essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the β-adrenergic receptors. Since β-adrenergic receptors are Gs-protein coupled receptors, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8]

Adenylyl Cyclase Activation/Inhibition Assay

This assay measures the production of cAMP in response to receptor stimulation. An agonist will stimulate cAMP production, while an antagonist will block the cAMP production stimulated by a known agonist (e.g., isoproterenol).

Experimental Protocol: cAMP Measurement

-

Cell Culture: Use a cell line endogenously or recombinantly expressing the β-adrenergic receptor subtype of interest (e.g., HEK293 cells expressing β1-AR).

-

Compound Treatment (Antagonist Mode): Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes. Then, add a fixed concentration of a known β-agonist (e.g., isoproterenol at its EC₅₀ concentration).

-

Compound Treatment (Agonist Mode): Incubate the cells with varying concentrations of this compound alone.

-

Cell Lysis: After a short incubation period (15-30 minutes), stop the reaction and lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a fluorescence-based assay.[9][10]

-

Data Analysis:

-

Antagonist Mode: Plot the percentage of inhibition of the agonist-induced cAMP response against the test compound concentration to determine the IC₅₀ value.

-

Agonist Mode: Plot the cAMP concentration against the test compound concentration to determine the EC₅₀ value and the maximum effect (Emax).

-

Visualization: β-Adrenergic Signaling Pathway

Caption: Simplified β-adrenergic receptor signaling cascade.

Part 4: Safety Pharmacology - hERG Channel Inhibition Assay

A critical aspect of preclinical drug development is assessing the potential for cardiotoxicity. Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal arrhythmias.[11][12] Therefore, it is imperative to evaluate the effect of this compound on hERG channel function.

Automated Patch Clamp Electrophysiology

Automated patch clamp systems provide a high-throughput method for measuring ion channel currents in whole-cell configuration, offering data comparable to the gold-standard manual patch clamp.[11]

Experimental Protocol: hERG Assay

-

Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).[11]

-

Cell Preparation: Culture and harvest the cells, preparing a single-cell suspension for the automated patch clamp system (e.g., QPatch or SyncroPatch).

-

Electrophysiological Recording:

-

Establish a stable whole-cell recording from a single cell.

-

Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.[13]

-

Record a baseline current in the extracellular solution.

-

-

Compound Application: Perfuse the cell with increasing concentrations of this compound and record the hERG current at each concentration.

-

Positive Control: Apply a known hERG channel blocker (e.g., E-4031) as a positive control to confirm assay sensitivity.[11]

-

Data Analysis: Measure the amplitude of the hERG tail current at each compound concentration. Calculate the percentage of inhibition relative to the baseline current and determine the IC₅₀ value.

Data Presentation: hERG Inhibition Profile

| Parameter | Value [Hypothetical] |

| Test Compound IC₅₀ (µM) | > 30 |

| Positive Control (E-4031) IC₅₀ (nM) | 10 |

A high IC₅₀ value (>30 µM) for the test compound, in conjunction with a potent β1-receptor affinity, would suggest a favorable preliminary safety profile regarding hERG-mediated cardiotoxicity.

Conclusion and Forward Outlook

This technical guide has outlined a comprehensive and logical in vitro strategy for the initial characterization of this compound. By systematically evaluating its cytotoxicity, target engagement, functional activity, and off-target safety, researchers can build a robust data package to inform further development decisions. The proposed workflow, from broad toxicity screening to specific ion channel analysis, ensures that resources are directed efficiently and that a clear understanding of the compound's pharmacological profile is established early in the discovery process. The hypothetical data presented herein suggests that this compound may possess selective β1-antagonistic properties with a favorable safety margin, making it a promising candidate for further preclinical investigation.

References

-

The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Available at: [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]

-

CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. PMC - NIH. Available at: [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Available at: [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available at: [Link]

-

A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. europepmc.org. Available at: [Link]

-

In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. PubMed. Available at: [Link]

-

Screening Methods for the Evaluation of Cardiotonic Drugs. ResearchGate. Available at: [Link]

-

A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins. NIH. Available at: [Link]

-

In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]

-

Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin. MDPI. Available at: [Link]

-

Evaluation methods cardiotonic drugs. Slideshare. Available at: [Link]

-

Radioligand to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH. Available at: [Link]

-

hERG Safety. Cyprotex. Available at: [Link]

-

4-(3-Chloroanilino)benzoic acid. PMC - NIH. Available at: [Link]

-

Anyone familiar with LDH assay and MTT assay?. ResearchGate. Available at: [Link]

-

Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers. Available at: [Link]

-

Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Publications. Available at: [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. Available at: [Link]

-

Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. PubMed Central. Available at: [Link]

-

In Vitro Cardiotoxicity. Creative Bioarray. Available at: [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

-

hERG Serum Shift Assay. Charles River Laboratories. Available at: [Link]

-

Physiological roles of mammalian transmembrane adenylyl cyclase isoforms. physiology.org. Available at: [Link]

Sources

- 1. MTT assay overview | Abcam [abcam.com]

- 2. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin [mdpi.com]

- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 12. criver.com [criver.com]

- 13. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols for the Anti-inflammatory Evaluation of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Benzoic Acid Derivatives in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.[1] Benzoic acid and its derivatives represent a promising class of compounds, with various analogues demonstrating significant biological activities, including anti-inflammatory effects.[2] This document provides a comprehensive guide for the investigation of a novel compound, 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid, as a potential anti-inflammatory agent.

These application notes are designed to provide researchers with a robust framework for the synthesis, in vitro screening, and in vivo evaluation of this compound. The protocols herein are grounded in established methodologies and are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Compound Profile: this compound

| Property | Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂ClNO₃ |

| Molecular Weight | 230.66 g/mol |

| Chemical Structure | (A chemical structure image would be placed here in a full document) |

| Hypothesized Activity | Based on the structural motifs of related benzoic acid derivatives, this compound is hypothesized to possess anti-inflammatory properties, potentially through the modulation of key inflammatory pathways such as NF-κB and MAPK signaling.[3][4] |

Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic routes. A plausible method involves the reaction of 4-aminobenzoic acid with 3-chloro-1,2-epoxypropane (epichlorohydrin). The following is a generalized protocol based on common organic synthesis techniques.[5][6]

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzoic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add an equimolar amount of 3-chloro-1,2-epoxypropane. The reaction can be catalyzed by the addition of a mild base.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

In Vitro Anti-inflammatory Evaluation

A tiered approach to in vitro screening is recommended to efficiently assess the anti-inflammatory potential of the test compound.

Workflow for In Vitro Screening

Caption: In vitro screening workflow for evaluating anti-inflammatory activity.

Protocol 1: Cytotoxicity Assay (MTT Assay)

-

Rationale: To determine the non-toxic concentration range of the test compound for subsequent cell-based assays.

-

Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.

-

Methodology:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

-

Rationale: This assay assesses the ability of a compound to stabilize the lysosomal membrane, which is analogous to the stabilization of red blood cell membranes. This is a classic in vitro model for predicting anti-inflammatory activity.[7][8]

-

Methodology:

-

Prepare a 10% (v/v) suspension of HRBCs in isosaline.[7]

-

The assay mixture will contain the test compound at various concentrations, 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.[7]

-

Use a known anti-inflammatory drug like Diclofenac as a positive control.[7]

-

Incubate the mixtures at 37°C for 30 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Measure the hemoglobin content in the supernatant spectrophotometrically at 560 nm.[7]

-

Calculate the percentage of membrane protection.

-

Protocol 3: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

-

Rationale: To investigate the effect of the compound on key inflammatory mediators in a cellular model of inflammation.[4][9]

-

Cell Line: RAW 264.7 macrophages.

-

Methodology:

-

Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant for nitric oxide and cytokine analysis.

-

Lyse the cells to extract proteins for Western blot analysis.

-

Sub-protocol 3a: Nitric Oxide (NO) Production Assay

-

Rationale: To measure the inhibition of inducible nitric oxide synthase (iNOS) activity, a key enzyme in the inflammatory response.[3][4]

-

Method: Use the Griess reagent to measure the amount of nitrite (a stable product of NO) in the cell culture supernatant.

Sub-protocol 3b: Pro-inflammatory Cytokine Assay (ELISA)

-

Rationale: To quantify the reduction of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][10]

-

Method: Use commercially available ELISA kits to measure the concentration of these cytokines in the cell culture supernatant.

Sub-protocol 3c: Western Blot Analysis of Inflammatory Pathways

-

Rationale: To elucidate the potential mechanism of action by examining the effect of the compound on key signaling proteins in the NF-κB and MAPK pathways.[3][4]

-

Method:

-

Perform SDS-PAGE on the cell lysates.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK, and JNK.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Hypothesized Mechanism of Action

Caption: Hypothesized anti-inflammatory mechanism of action.

In Vivo Anti-inflammatory Evaluation

Promising results from in vitro studies should be followed by in vivo validation using established animal models of inflammation.[11][12][13][14][15]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

-

Rationale: A classic and widely used model of acute inflammation to assess the in vivo efficacy of potential anti-inflammatory drugs.[16]

-

Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).

-

Methodology:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin or Diclofenac), and test groups receiving different doses of this compound.

-

Administer the test compound and control drugs orally or intraperitoneally 1 hour before the carrageenan injection.

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 24 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

-

Data Presentation: Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | 0 | |

| Positive Control | |||

| Test Compound | |||

| Test Compound | |||

| Test Compound |

Safety and Toxicology

Preliminary safety evaluation is crucial. While specific data for the title compound is unavailable, general safety considerations for benzoic acid and its derivatives should be noted. Benzoic acid can cause skin and eye irritation.[17][18] Inhalation may irritate the respiratory tract.[18] Some individuals may exhibit sensitivity to benzoic acid and its derivatives.[19] Therefore, appropriate personal protective equipment (PPE) should be used when handling the compound.

Conclusion and Future Directions

These application notes provide a structured and comprehensive approach to evaluating the anti-inflammatory potential of this compound. The outlined protocols, from synthesis to in vivo testing, offer a robust framework for generating high-quality, reproducible data. Positive findings from these studies would warrant further investigation into the chronic anti-inflammatory effects, detailed pharmacokinetic and pharmacodynamic profiling, and extensive toxicological studies to fully elucidate the therapeutic potential of this novel compound.

References

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]

-

The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Available at: [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. Available at: [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]

-

4-(3-Chloroanilino)benzoic acid. ResearchGate. Available at: [Link]

-

Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]

-

In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH. Available at: [Link]

-

New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. Available at: [Link]

- Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid. Google Patents.

-

Safety Data Sheet: Benzoic acid. Carl ROTH. Available at: [Link]

-

4-(3-Chloroanilino)benzoic acid. PMC - NIH. Available at: [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available at: [Link]

-

Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. ACS Publications. Available at: [Link]

-

Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Available at: [Link]

-

In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. PMC - NIH. Available at: [Link]

-

Provisional Peer Reviewed Toxicity Values for Benzoic Acid. US EPA. Available at: [Link]

- Preparation method of 3-amino-4-hydroxybenzoic acid. Google Patents.

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available at: [Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(3-Chloroanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. mdpi.com [mdpi.com]

- 14. ijpras.com [ijpras.com]

- 15. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 16. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]

- 17. fishersci.com [fishersci.com]

- 18. nj.gov [nj.gov]

- 19. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

Analytical methods for 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid quantification

This Application Note is designed for analytical scientists and process chemists involved in the development of pharmaceutical intermediates, specifically those utilizing 4-Aminobenzoic acid (PABA) and Epichlorohydrin (or related chlorohydrins).

The target analyte, 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid (CAS: 39083-58-4), contains a secondary amine and an alkyl chloride moiety. This structural motif classifies it as a potential Genotoxic Impurity (GTI) due to its alkylating capability (similar to other chlorohydrins). Consequently, quantification at trace levels (ppm/ppb) is required to comply with ICH M7 guidelines.

Part 1: Introduction & Molecule Analysis

The Analyte

-

Name: this compound

-

CAS: 39083-58-4

-

Molecular Formula: C₁₀H₁₂ClNO₃

-

Molecular Weight: 229.66 g/mol

-

Structure: A PABA derivative where the amino group is alkylated by a 3-chloro-2-hydroxypropyl chain.

Origin & Significance

This impurity typically arises during the synthesis of iodinated contrast media (e.g., Iodixanol, Iohexol) or local anesthetics where PABA is a starting material. The reaction of PABA with Epichlorohydrin (often used as a linker or solvent) can produce this byproduct via ring-opening of the epoxide.

Critical Analytical Challenge: The molecule is zwitterionic (contains both a carboxylic acid and a secondary amine) and labile . Under basic conditions, the chlorohydrin moiety can re-cyclize to form an epoxide (a more potent mutagen) or hydrolyze to a diol. Therefore, pH control during sample preparation and analysis is paramount.

Part 2: Analytical Strategy & Mechanism

Method Selection Logic

-

Trace Quantification (GTI Compliance): Because this is a potential mutagen, limits are often set at the Threshold of Toxicological Concern (TTC) level (e.g., 1.5 µ g/day ). This necessitates LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

-

Process Control: For monitoring reaction completion or purging efficiency at higher levels (>0.05%), a robust HPLC-UV method is sufficient.

-

Chromatography: A C18 column capable of withstanding 100% aqueous conditions is recommended due to the polarity of the analyte. Acidic mobile phases are strictly required to:

-

Protonate the amine (ensure positive ionization for MS).

-

Suppress ionization of the carboxylic acid (improve retention on C18).

-

Prevent degradation (cyclization) of the chlorohydrin.

-

Visualizing the Pathway

The following diagram illustrates the formation of the impurity and the analytical decision tree.

Caption: Formation pathway of the chlorohydrin impurity and selection of analytical technique based on regulatory thresholds.

Part 3: Detailed Protocols

Protocol A: LC-MS/MS for Trace Quantification (GTI)

Recommended for final API release testing and genotoxic impurity screening.

1. Instrument Parameters

-

System: Triple Quadrupole LC-MS (e.g., Agilent 6400 series, Waters Xevo TQ-S, or Sciex QTRAP).

-

Ionization: Electrospray Ionization (ESI), Positive Mode .[1][2]

-

Source Temp: 350°C (Ensure complete desolvation but avoid thermal degradation).

-

Capillary Voltage: 3.5 kV.

2. MRM Transitions (Precursor -> Product)

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) | Rationale |

| Quantifier | 230.1 [M+H]⁺ | 138.1 | 20 | 100 | Cleavage of C-N bond; loss of chlorohydroxypropyl chain (C₃H₆ClO). Highly specific to the PABA core. |

| Qualifier 1 | 230.1 [M+H]⁺ | 194.1 | 15 | 100 | Loss of HCl (36 Da). Characteristic of alkyl chlorides. |

| Qualifier 2 | 230.1 [M+H]⁺ | 94.0 | 35 | 100 | Further fragmentation of the aniline ring. |

3. Chromatographic Conditions

-

Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm) or equivalent high-retention C18.

-

Why: The "T3" bonding is designed for retaining polar compounds in high-aqueous mobile phases.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

6.0 min: 90% B

-

7.0 min: 90% B

-

7.1 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

-

Injection Volume: 2-5 µL.

4. Sample Preparation

-

Diluent: Water:Methanol (90:10 v/v) with 0.1% Formic Acid .

-

Critical: The diluent must be acidic to stabilize the chlorohydrin. Avoid pure organic solvents which may cause peak distortion for early eluting polar compounds.

-

-

Procedure:

-

Weigh 50 mg of API accurately.

-

Dissolve in 50 mL of diluent (Concentration: 1 mg/mL).

-

Sonicate for 5 mins (maintain temp < 25°C).

-

Filter through 0.22 µm PVDF filter (discard first 1 mL).

-

Protocol B: HPLC-UV for Process Control

Recommended for reaction monitoring and intermediate testing.

1. Chromatographic Conditions

-

Column: Agilent Zorbax SB-C18 (3.5 µm, 4.6 x 150 mm).

-

Why: "Stable Bond" (SB) columns are robust at low pH (pH 1-2).

-

-

Wavelength: 254 nm (Benzoic acid absorption maximum) and 210 nm (End-absorption for sensitivity).

-

Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Linear gradient from 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[3]

Part 4: Validation & Troubleshooting (Self-Validating Systems)

System Suitability Criteria

To ensure the method is trustworthy, every run must meet these criteria:

-

Signal-to-Noise (S/N): > 10 for the LOQ standard (sensitivity check).

-

Retention Time Stability: ± 0.1 min variation max.

-

Peak Tailing: < 1.5 (Tailing indicates secondary interactions with silanols; if high, increase buffer strength or check column age).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | pH Mismatch | Ensure sample diluent pH matches Mobile Phase A. The zwitterion must be fully protonated. |

| Low Recovery | Degradation | The chlorohydrin is unstable in basic or neutral aqueous solutions over time. Keep samples at 4°C and analyze within 24 hours. |

| Carryover | Sticky Amine | The secondary amine can adsorb to injector parts. Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid. |

| Ion Suppression | Matrix Effect | If analyzing crude reaction mixtures, use a divert valve to send the first 1 min (salts) to waste. |

Part 5: References

-

Chemical Identity: Sigma-Aldrich. 4-(3-Chloro-2-hydroxypropylamino)benzoic acid - Product Specification. CAS: 39083-58-4. Link

-

Regulatory Framework: International Council for Harmonisation (ICH).[4] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

-

Analytical Methodology: Teasdale, A. (Ed.).[1][2] (2010). Genotoxic Impurities: Strategies for Identification and Control. Wiley. (Reference for chlorohydrin analysis logic).

-

Derivatization/Detection Context: Determine of Epichlorohydrin and related impurities. Journal of Chromatography A, related methodologies for alkyl halides.

Sources

Application Notes and Protocols for 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid in Targeted Drug Delivery Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Novel Bifunctional Linker for Targeted Therapeutics

The landscape of targeted drug delivery is continuously evolving, with the design of the linker molecule playing a pivotal role in the efficacy and safety of antibody-drug conjugates (ADCs) and other targeted therapies.[1] The linker, a bridge between the targeting moiety and the therapeutic payload, must be stable in systemic circulation and yet allow for efficient release of the drug at the target site.[1] This document provides detailed application notes and protocols for a novel bifunctional linker, 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid , designed for potential use in targeted drug delivery research.

This linker possesses a versatile structure featuring a carboxylic acid for conjugation to targeting molecules (e.g., antibodies) and a reactive chlorohydroxypropylamino group. This latter functional group offers potential for subsequent payload attachment or may itself act as a trigger for drug release under specific physiological conditions, such as changes in pH. The presence of the hydroxyl and chloro groups on adjacent carbons suggests a potential for pH-sensitive hydrolysis or enzymatic cleavage, mechanisms often exploited for controlled drug release in the acidic tumor microenvironment or within lysosomes.[2][3]

These notes are intended to guide researchers through the synthesis, characterization, and application of this linker in the development of novel targeted drug delivery systems.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of the linker is crucial for its effective application. The table below summarizes the predicted and known properties of related structures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO₃ | Calculated |

| Molecular Weight | 229.66 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (Predicted) | N/A |

| Solubility | Soluble in DMSO, DMF, and alcohols (Predicted) | N/A |

| pKa (Carboxylic Acid) | ~4-5 (Predicted) | General knowledge |

Synthesis of this compound

The synthesis of the title compound can be achieved through the nucleophilic addition of 4-aminobenzoic acid to epichlorohydrin. This reaction should be performed with careful control of reaction conditions to favor the desired mono-substituted product and minimize side reactions.

Reaction Scheme

Caption: Synthetic route to the target linker molecule.

Protocol: A General Procedure

Materials:

-

4-Aminobenzoic acid

-

Epichlorohydrin

-

Ethanol (or other suitable solvent like isopropanol or water)

-

Hydrochloric acid (for pH adjustment and workup)

-

Sodium hydroxide (for pH adjustment)

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzoic acid (1 equivalent) in ethanol.

-

Addition of Epichlorohydrin: To the stirred solution, add epichlorohydrin (1.1 equivalents) dropwise at room temperature. The slight excess of epichlorohydrin helps to ensure complete consumption of the starting amine.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in a mixture of water and ethyl acetate.

-

Adjust the pH of the aqueous layer to ~3-4 with dilute hydrochloric acid to protonate any unreacted amine and facilitate separation.

-

Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Causality Behind Experimental Choices:

-

The use of a protic solvent like ethanol facilitates the reaction between the amine and the epoxide.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

The acidic workup is designed to separate the desired product from unreacted 4-aminobenzoic acid.

-

Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Conjugation to a Targeting Antibody

The carboxylic acid moiety of the linker can be conjugated to primary amines (e.g., lysine residues) on a monoclonal antibody (mAb) using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4]

Conjugation Workflow

Caption: Workflow for antibody-linker conjugation.

Protocol: EDC/NHS-mediated Conjugation

Materials:

-

Targeting antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound (Linker)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

-

Linker Activation:

-

Dissolve the linker in DMSO to prepare a 100 mM stock solution.

-

In a separate tube, prepare a fresh solution of EDC (e.g., 20 mM) and Sulfo-NHS (e.g., 50 mM) in Activation Buffer.

-

Add the linker stock solution to the EDC/Sulfo-NHS solution to achieve a final linker concentration of 10 mM. A typical molar ratio of Linker:EDC:Sulfo-NHS is 1:2:5.

-

Incubate for 15-30 minutes at room temperature to form the NHS-ester.[4]

-

-

Conjugation Reaction:

-

Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized, but a starting point of 20:1 is recommended.

-

Gently mix and allow the reaction to proceed for 2 hours at room temperature.

-

-

Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS-ester.

-

Purification:

-

Purify the resulting antibody-drug conjugate (ADC) from excess linker and reaction byproducts using a pre-equilibrated SEC column with PBS, pH 7.4.

-

Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

-

Pool the fractions containing the purified ADC.

-

Self-Validating System:

-

The use of Sulfo-NHS creates a more stable intermediate than EDC alone, leading to higher coupling efficiency.[4]

-

The quenching step is critical to prevent further, uncontrolled reactions.

-

SEC is a reliable method for separating the high molecular weight ADC from small molecule contaminants.

Characterization of the Antibody-Linker Conjugate

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC. Key parameters to determine are the Drug-to-Antibody Ratio (DAR), conjugate purity, and aggregation state.

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the DAR, as the addition of the hydrophobic linker-drug alters the overall hydrophobicity of the antibody.

Protocol: HIC-HPLC Analysis

-

Column: A HIC column suitable for proteins (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

-

Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

-

Gradient: A linear gradient from 0% to 100% B over 30 minutes.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV at 280 nm.

Data Analysis:

The chromatogram will show a series of peaks corresponding to the naked antibody and the antibody conjugated with different numbers of linker molecules (DAR 1, 2, 3, etc.). The average DAR can be calculated from the peak areas.

Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry (MS) provides a direct measurement of the molecular weight of the intact ADC and can confirm the successful conjugation and determine the DAR distribution.

Protocol: Intact Mass Analysis

-

Sample Preparation: Desalt the purified ADC sample using a suitable method (e.g., ZipTip).

-

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.

-

Analysis: Acquire the mass spectrum of the intact ADC. The resulting spectrum will show a distribution of species with mass increases corresponding to the covalent addition of the linker molecule.

Data Presentation: Summary of Characterization Data

| Analysis Method | Parameter Measured | Expected Result |

| HIC-HPLC | DAR and Distribution | A series of peaks representing different DAR species. |

| Mass Spectrometry | Intact Mass of Conjugate | A mass shift corresponding to the number of linkers attached. |

| SEC-HPLC | Purity and Aggregation | A single major peak for the monomeric ADC (>95%). |

| SDS-PAGE | Apparent Molecular Weight | An increase in the apparent molecular weight of the heavy and/or light chains. |

Conclusion and Future Directions